

## Spectroscopic and Mechanistic Insights into 2-t-Butyl-4-quinoline Carboxylic Acid

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Compound of Interest		
Compound Name:	2-t-Butyl-4-quinoline carboxylic	
Compound Name.	acid	
Cat. No.:	B1361198	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-t-Butyl-4-quinoline carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry. This document details available spectral data, outlines relevant experimental protocols for its synthesis and characterization, and explores its potential biological activities through signaling pathway diagrams.

## **Spectroscopic Data**

The following tables summarize the available quantitative spectroscopic data for **2-t-Butyl-4-quinoline carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR	Data (500 MHz, DMSO-d <sub>6</sub> )
Chemical Shift (δ) ppm	Description
1.31	(s, 9H)
7.94	(m, 2H)
8.01	(m, 1H)
13.99	(s, 1H)



<sup>13</sup> C NMR	Data (500 MHz, DMSO-d <sub>6</sub> )
Chemical Shift (δ) ppm	
29.31	
50.32	-
124.79	-
125.52	-
127.93	-
128.94	-
145.28	-
145.46	-
165.74	-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS)	Data
Calculated Mass [M-H] <sup>-1</sup>	286.0276
Found Mass [M-H] <sup>-1</sup>	286.0209
Fragment [M-COOH] <sup>-1</sup>	242.0313

## Infrared (IR) Spectroscopy

Specific IR data for **2-t-Butyl-4-quinoline carboxylic acid** is not readily available in the searched literature. However, the expected characteristic absorptions for a quinoline carboxylic acid would include:



Functional Group	**Expected Absorption Range (cm <sup>-1</sup> ) **
O-H (Carboxylic Acid)	3300-2500 (broad)
C-H (Aromatic/Aliphatic)	3100-2850
C=O (Carboxylic Acid)	1710-1680 (conjugated)
C=C and C=N (Aromatic Rings)	1600-1450
C-O (Carboxylic Acid)	1320-1210
O-H bend	960-900 (broad)

These expected ranges are based on the typical IR absorptions of aromatic carboxylic acids. The broadness of the O-H stretch is due to hydrogen bonding.

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Specific UV-Vis spectral data for **2-t-Butyl-4-quinoline carboxylic acid** is not available in the searched literature. Generally, quinoline derivatives exhibit complex UV-Vis spectra with multiple absorption bands in the UV region (200-400 nm) corresponding to  $\pi \rightarrow \pi^*$  transitions within the aromatic system. The carboxylic acid and t-butyl groups may cause slight shifts in the absorption maxima compared to the parent quinoline molecule.

# Experimental Protocols Synthesis of 2-t-Butyl-4-quinoline Carboxylic Acid via Pfitzinger Reaction

While a specific, detailed protocol for the synthesis of **2-t-Butyl-4-quinoline carboxylic acid** was not found, a general procedure based on the Pfitzinger reaction can be adapted. This reaction involves the condensation of isatin with a carbonyl compound, in this case, 3,3-dimethyl-2-butanone (pinacolone), in the presence of a base.

#### Materials:

- Isatin
- 3,3-dimethyl-2-butanone (Pinacolone)

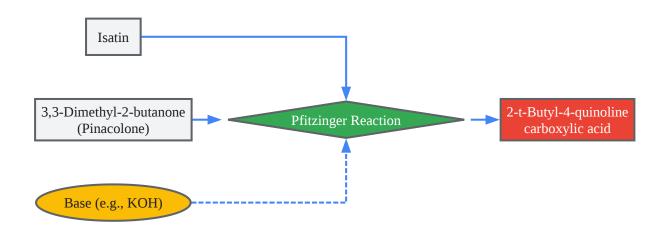


- Potassium Hydroxide (KOH)
- Ethanol
- Water
- Hydrochloric Acid (HCl) for acidification

#### Procedure:

- A solution of potassium hydroxide in ethanol and water is prepared in a round-bottom flask.
- Isatin is added to the basic solution and stirred until dissolved.
- 3,3-dimethyl-2-butanone is then added to the reaction mixture.
- The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The residue is dissolved in water and filtered to remove any insoluble impurities.
- The filtrate is then acidified with hydrochloric acid to precipitate the crude 2-t-Butyl-4quinoline carboxylic acid.
- The precipitate is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.





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Caption: Pfitzinger Reaction Workflow for Synthesis.

#### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) as the solvent. Chemical shifts were referenced to the residual solvent peak.

#### **Mass Spectrometry**

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source in negative ion mode.

### **Potential Biological Activity and Signaling Pathways**

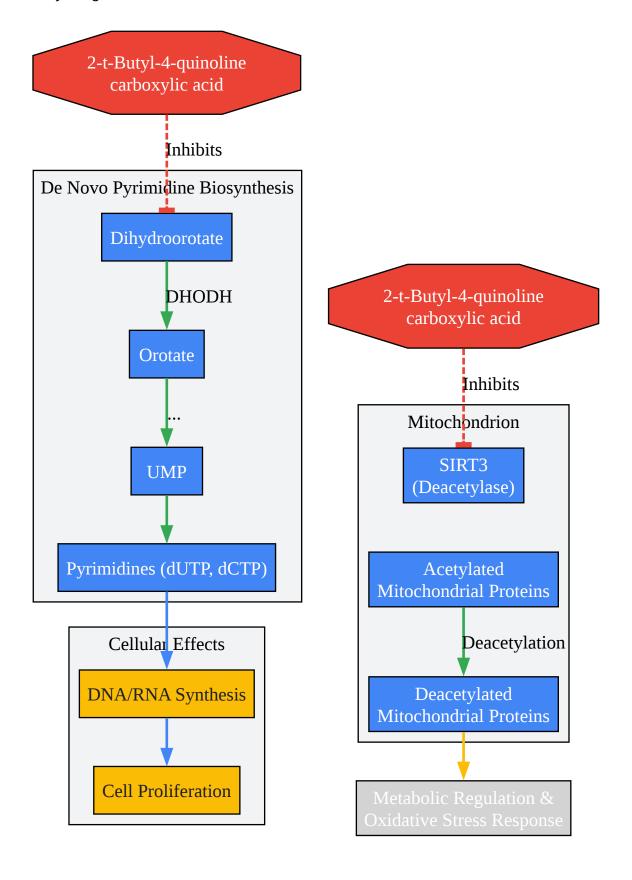
Quinoline carboxylic acid derivatives have been investigated for their potential as inhibitors of various enzymes, suggesting possible therapeutic applications. Based on literature for structurally related compounds, **2-t-Butyl-4-quinoline carboxylic acid** may act as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).

#### Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can lead to depletion of pyrimidines, which are essential for DNA and RNA synthesis,



thereby halting cell proliferation. This makes DHODH a target for anticancer and antiinflammatory drugs.





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